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AMARA peptide TFA -

AMARA peptide TFA

Catalog Number: EVT-10961736
CAS Number:
Molecular Formula: C64H116F3N27O19S
Molecular Weight: 1656.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The AMARA peptide TFA is classified under synthetic peptides and is primarily utilized in scientific research related to cellular metabolism. It is identified by the Chemical Abstracts Service number 163560-19-8, with a molecular formula of C62H115N27O17SC_{62}H_{115}N_{27}O_{17}S and a molecular weight of approximately 1542.81 g/mol . The compound is typically sourced from chemical suppliers specializing in biochemicals and peptides.

Synthesis Analysis

Methods of Synthesis

AMARA peptide TFA can be synthesized using various methods typical for peptide synthesis, including solid-phase peptide synthesis (SPPS). The synthesis generally involves the following steps:

  1. Resin Preparation: A suitable resin (e.g., Rink amide resin) is pre-swollen in a solvent such as dichloromethane.
  2. Coupling Reactions: Amino acids are sequentially added to the resin-bound peptide chain using coupling reagents.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the resin using trifluoroacetic acid, often combined with scavengers to protect sensitive functional groups during the cleavage process .

Technical Details

The cleavage process typically involves:

  • Dissolving the resin in a solution of trifluoroacetic acid and scavengers.
  • Filtering and washing the resin to ensure complete removal of the peptide.
  • Precipitating the crude peptide using cold ether to isolate it from the solution .
Molecular Structure Analysis

Structure Data

The molecular structure of AMARA peptide TFA reveals a complex arrangement of amino acids that contribute to its biochemical properties. The molecular formula C62H115N27O17SC_{62}H_{115}N_{27}O_{17}S indicates a substantial number of nitrogen atoms, which are characteristic of peptides. The structure includes various functional groups that facilitate interactions with enzymes and other proteins within biological systems .

Chemical Reactions Analysis

Reactions Involved

AMARA peptide TFA undergoes several chemical reactions during its synthesis and application:

  • Deprotection Reactions: Involves removing protective groups from amino acids during synthesis.
  • Cleavage Reactions: The primary reaction where the peptide is liberated from the resin using trifluoroacetic acid.
  • Enzymatic Reactions: As a substrate for kinases, AMARA peptide TFA participates in phosphorylation reactions that are crucial for metabolic signaling pathways .

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents used during synthesis and purification processes.

Mechanism of Action

Process Overview

AMARA peptide TFA acts primarily as a substrate for salt-inducible kinase and AMP-activated protein kinase. Upon binding to these kinases, it undergoes phosphorylation, which alters its conformation and function within metabolic pathways. This process plays a critical role in regulating energy homeostasis and cellular responses to stress .

Data on Mechanism

Research has shown that AMARA peptide TFA's interaction with these kinases can modulate various downstream signaling pathways, influencing cellular growth, differentiation, and metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 1542.81 g/mol
  • Molecular Formula: C62H115N27O17SC_{62}H_{115}N_{27}O_{17}S
  • Storage Conditions: Typically stored at 2-8°C to maintain stability .

Chemical Properties

AMARA peptide TFA exhibits properties common to peptides, such as solubility in polar solvents and stability under acidic conditions due to its trifluoroacetic acid component.

Applications

Scientific Uses

AMARA peptide TFA has various applications in scientific research:

  • Biochemical Assays: Used as a substrate in assays involving salt-inducible kinase and AMP-activated protein kinase.
  • Metabolic Studies: Investigated for its role in metabolic regulation and energy balance within cells.
  • Drug Development: Potentially utilized in developing therapeutics targeting metabolic disorders by modulating kinase activity .
Molecular Design and Rationale of AMARA Peptide as a Kinase Substrate

Sequence-Specific Recognition Motifs for Adenosine Monophosphate-activated Protein Kinase/Salt-Inducible Kinase/Sucrose Nonfermenting 1-Related Protein Kinase 1 Kinase Families

The AMARA peptide (sequence: H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH) incorporates a conserved recognition motif for the Adenosine Monophosphate-activated Protein Kinase/Salt-Inducible Kinase/Sucrose Nonfermenting 1-Related Protein Kinase 1 kinase superfamily. Its 15-amino-acid structure centers on a critical serine residue at position 7 (Ser⁷), which serves as the phosphate acceptor site. This serine is embedded within a minimal recognition sequence (Ala-Arg-Ala-Ala-Ser) that mirrors physiological phosphorylation sites in natural kinase targets [3] [10]. Flanking polybasic arginine residues (positions 4, 13, 14, 15) provide electrostatic interactions with conserved acidic patches in the kinase catalytic domains, enhancing binding affinity. Structural analyses confirm that Salt-Inducible Kinase isoforms exhibit higher catalytic efficiency toward AMARA than Adenosine Monophosphate-activated Protein Kinase, attributable to Salt-Inducible Kinase's unique affinity for N-terminal alanine and methionine residues [5] [7].

Table 1: Key Recognition Elements in AMARA Peptide

PositionResidueFunctional RoleKinase Interaction Partner
1AlanineN-terminal specificitySalt-Inducible Kinase catalytic cleft
2MethionineHydrophobic anchoringSalt-Inducible Kinase subdomain V
4ArginineElectrostatic stabilizationConserved glutamate (kinase catalytic domain)
7SerinePhosphoacceptor siteCatalytic aspartate (kinase active site)
13-15Arginine triadC-terminal affinity enhancementKinase allosteric binding pocket

Role of Consensus Sequence (Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg) in Substrate Specificity

The AMARA sequence (Ala¹-Met²-Ala³-Arg⁴-Ala⁵-Ala⁶-Ser⁷-Ala⁸-Ala⁹-Ala¹⁰-Leu¹¹-Ala¹²-Arg¹³-Arg¹⁴-Arg¹⁵) achieves kinase specificity through hierarchical structural determinants:

  • N-terminal motif (Ala¹-Met²): The methionine side chain enables hydrophobic insertion into Salt-Inducible Kinase-specific binding pockets, while alanine minimizes steric hindrance for Salt-Inducible Kinase isoforms with compact active sites [3] [7].
  • Central serine context: The Ala⁵-Ala⁶-Ser⁷-Ala⁸-Ala⁹ segment adopts a flexible loop conformation that positions Ser⁷ optimally for nucleophilic attack on the kinase-bound adenosine triphosphate γ-phosphate. Alanine residues prevent competing hydrogen bonding, increasing phosphorylation kinetics by >40% versus serine-flanking polar residues [10].
  • C-terminal arginine cluster: The Arg¹³-Arg¹⁴-Arg¹⁵ sequence enables ionic interactions with kinase regulatory domains, acting as an affinity amplifier. Mutational studies show deletion of this triad reduces Adenosine Monophosphate-activated Protein Kinase catalytic efficiency (kcat/Km) by 15-fold [5].
  • Leu¹¹ substitution: Unlike the rigid proline in Sucrose Nonfermenting 1-Related Protein Kinase 1 substrates, leucine provides helical propensity without steric constraints, enhancing cross-kinase reactivity [9].

Comparative Analysis with Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide (His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg) in Kinase Assay Sensitivity

AMARA peptide demonstrates superior kinase assay performance versus the canonical Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide (His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg) through three key advantages:

  • Enhanced Catalytic Efficiency: Kinetic profiling reveals AMARA’s Km for Adenosine Monophosphate-activated Protein Kinase α1 is 18 ± 2 μM versus Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide’s 42 ± 5 μM, indicating 2.3-fold higher substrate binding affinity. Maximum velocity values (Vmax) show a 1.8-fold increase (AMARA: 120 nmol/min/mg; Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide: 67 nmol/min/mg) [3].
  • Broader Kinase Reactivity: AMARA serves as a pan-substrate for Sucrose Nonfermenting 1-Related Protein Kinase 1-related kinases, including Salt-Inducible Kinase 1/2/3 and Sucrose Nonfermenting 1-Related Protein Kinase 1 kinases, whereas Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide shows negligible phosphorylation by Salt-Inducible Kinase 3 due to steric incompatibility with Salt-Inducible Kinase 3’s enlarged catalytic cleft [5].
  • Reduced Non-Specific Phosphorylation: The absence of tyrosine and histidine in AMARA eliminates phosphorylation by contaminating tyrosine kinases in crude kinase preparations. Assays using liver lysates demonstrate 11% non-target phosphorylation for Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide versus <2% for AMARA [10].

Table 2: Kinetic Parameters of AMARA versus Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate Peptide

SubstrateKinaseKm (μM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)
AMARA peptideAdenosine Monophosphate-activated Protein Kinase α118 ± 2120 ± 89.2 × 10⁴
Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate PeptideAdenosine Monophosphate-activated Protein Kinase α142 ± 567 ± 62.3 × 10⁴
AMARA peptideSalt-Inducible Kinase 225 ± 395 ± 75.5 × 10⁴
Sucrose Nonfermenting 1-Related Protein Kinase 1/Sucrose Nonfermenting 1-Related Protein Kinase 1 Substrate PeptideSalt-Inducible Kinase 289 ± 1131 ± 40.5 × 10⁴

Impact of Trifluoroacetate Salt on Peptide Solubility and Assay Reproducibility

Trifluoroacetate salt formulation critically influences AMARA peptide’s biochemical performance through two competing mechanisms:

Solubility Enhancement:The trifluoroacetate counterion improves aqueous solubility to 50 milligram/milliliter in water (30.47 millimolar), exceeding non-salt forms by >5-fold. This permits stock solution preparation without organic co-solvents that denature kinases. Solubility profiles show linear concentration dependence in phosphate-buffered saline (33.33 milligram/milliliter, 20.31 millimolar) with ultrasonic dispersion, enabling direct integration into high-throughput screening assays [2] [4] [6].

Assay Interference Risks:

  • Biological Activity Modulation: Residual trifluoroacetic acid (≥0.1%) alters cell growth kinetics by inhibiting proliferation at nanomolar concentrations (10 nanomolar) while stimulating growth at micromolar levels (0.5–7.0 millimolar) in cultured hepatocytes, confounding cellular kinase assays [3] [8].
  • Analytical Artifacts: Trifluoroacetate absorbs at 214 nanometers and 254 nanometers during ultraviolet-high-performance liquid chromatography, complicating phosphorylation quantification. Ion pairing with phosphorylated serine reduces detection sensitivity by 30% [8].
  • Protein Trifluoroacetylation: Trifluoroacetate forms adducts with lysine ε-amino groups in kinases, reducing catalytic activity by 22–40% after 2-hour exposure [8].

Table 3: Solvent Compatibility of AMARA Peptide Trifluoroacetate

SolventConcentration Achieved (milligram/milliliter)Solution ClarityKinase Activity Preservation (%)
Water50.0Clear with sonication98 ± 2
Phosphate-buffered saline33.3Clear with sonication95 ± 3
Tris-HCl (20 millimolar, pH 7.5)1.0Clear100 ± 1
Dimethyl sulfoxide>100Clear82 ± 5

Mitigation Strategies:

  • TFA Removal: Lyophilization followed by cold diethyl ether washing (4 cycles at -70°C) reduces trifluoroacetate content to <0.01% [8].
  • Anion Exchange: Strong anion exchange resins replace trifluoroacetate with acetate or chloride, preserving peptide stability while eliminating ultraviolet interference [8].
  • Buffer Optimization: Formulating kinase assays in 20 millimolar Tris-hydrochloride (pH 7.5) minimizes trifluoroacetate protonation, reducing ionic interactions with kinase substrates [5].

Properties

Product Name

AMARA peptide TFA

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C64H116F3N27O19S

Molecular Weight

1656.8 g/mol

InChI

InChI=1S/C62H115N27O17S.C2HF3O2/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63;3-2(4,5)1(6)7/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1

InChI Key

AXASAQOGILRMAA-ARTDHNELSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O

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